2-Fluoro-6-octyloxypyridine
Description
This compound belongs to the class of fluorinated pyridines, characterized by a fluorine atom at the 2-position and an octyloxy group (-OCH₂(CH₂)₆CH₃) at the 6-position of the pyridine ring. Such substitutions are critical in modulating physicochemical properties like solubility, lipophilicity, and reactivity, making these compounds valuable in pharmaceuticals, agrochemicals, and materials science.
The octyloxy group introduces significant steric bulk and lipophilicity compared to shorter alkoxy or halogen substituents, which may influence binding affinity in biological systems or phase behavior in material applications. Below, we compare 2-Fluoro-6-octyloxypyridine with structurally similar compounds based on substituent effects, synthesis pathways, and applications inferred from the evidence.
Properties
Molecular Formula |
C13H20FNO |
|---|---|
Molecular Weight |
225.30 g/mol |
IUPAC Name |
2-fluoro-6-octoxypyridine |
InChI |
InChI=1S/C13H20FNO/c1-2-3-4-5-6-7-11-16-13-10-8-9-12(14)15-13/h8-10H,2-7,11H2,1H3 |
InChI Key |
CIIVVXKYWLKJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Alkoxy vs. Halogen Substituents : Methoxy (-OCH₃) and chloro (-Cl) groups enhance polarity compared to octyloxy, improving water solubility but reducing lipid membrane permeability. The octyloxy group’s long alkyl chain increases lipophilicity (logP ~5–7 estimated), favoring applications in lipid-based formulations or hydrophobic materials .
- Steric Effects : Bulkier substituents like octyloxy hinder nucleophilic aromatic substitution reactions at the 2- or 6-positions, whereas smaller groups (e.g., methoxy) allow easier functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
